molecular formula C7H6O3 B1295611 2-(Hydroxymethyl)cyclohexa-2,5-diene-1,4-dione CAS No. 644-17-7

2-(Hydroxymethyl)cyclohexa-2,5-diene-1,4-dione

Cat. No.: B1295611
CAS No.: 644-17-7
M. Wt: 138.12 g/mol
InChI Key: MTRBCJLZPRDOGJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of cyclohexa-2,5-diene-1,4-dione with formaldehyde under acidic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the hydroxymethyl group is introduced to the diene ring .

Industrial Production Methods

Industrial production of this compound is not widely documented, but it generally follows similar synthetic routes as those used in laboratory settings. The reaction conditions are optimized for large-scale production, ensuring high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)cyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The hydroxymethyl group allows the compound to participate in various biochemical reactions, including redox reactions and nucleophilic substitutions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Hydroxymethyl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(hydroxymethyl)cyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3/c8-4-5-3-6(9)1-2-7(5)10/h1-3,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRBCJLZPRDOGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C(=CC1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20214647
Record name p-Benzoquinone, 2-(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20214647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

644-17-7
Record name Gentisylquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=644-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Benzoquinone, 2-(hydroxymethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Benzoquinone, 2-(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20214647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Hydroxymethyl)cyclohexa-2,5-diene-1,4-dione
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2-(Hydroxymethyl)cyclohexa-2,5-diene-1,4-dione
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2-(Hydroxymethyl)cyclohexa-2,5-diene-1,4-dione
Reactant of Route 5
2-(Hydroxymethyl)cyclohexa-2,5-diene-1,4-dione
Reactant of Route 6
2-(Hydroxymethyl)cyclohexa-2,5-diene-1,4-dione
Customer
Q & A

Q1: What is the significance of 2-(Hydroxymethyl)cyclohexa-2,5-diene-1,4-dione in the context of nematicidal research?

A: This compound is a key intermediate in the biosynthesis pathway of grammicin, a natural product derived from the fungus Xylaria grammica KCTC 13121BP []. Research has shown that grammicin exhibits strong nematicidal activity against Meloidogyne incognita, a prevalent and destructive root-knot nematode []. Understanding the biosynthetic pathway of grammicin, including the role of this compound, is crucial for potentially harnessing its nematicidal properties for agricultural applications.

Q2: How does the nematicidal activity of this compound compare to grammicin and other known nematicides?

A: While this compound itself has not been extensively tested for nematicidal activity, another grammicin biosynthesis intermediate, toluquinol, showed promising results []. Toluquinol demonstrated significant mortality against M. incognita with an LC50/72 h value of 11.13 µg/mL, comparable to grammicin's LC50/72 h value of 15.95 µg/mL []. In tomato pot experiments, toluquinol formulations effectively reduced gall formation on roots, showcasing its potential as a bio-nematicide []. Further research is needed to determine the specific nematicidal activity of this compound.

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